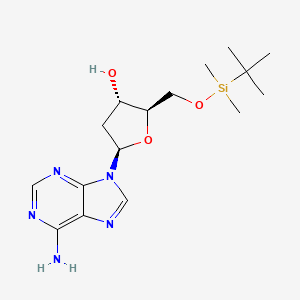

5'-O-TBDMS-dA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)23-7-11-10(22)6-12(24-11)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRBQHXIBHZTD-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438072 | |

| Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-30-5 | |

| Record name | Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modified Oligonucleotide Synthesis: A Technical Guide to 5'-O-TBDMS-dA

For Immediate Release

This technical guide provides an in-depth overview of 5'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine (5'-O-TBDMS-dA), a pivotal nucleoside analog in the synthesis of modified DNA and RNA sequences. Designed for researchers, scientists, and professionals in drug development, this document details the structure, properties, and application of this compound, offering a comprehensive resource for its use in advanced laboratory settings.

Introduction: The Role of Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that relies on the precise control of reactive functional groups. Protecting groups are essential molecular tools that temporarily block these reactive sites, ensuring that the desired phosphodiester bond forms only at the intended position. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions, particularly in the synthesis of RNA and modified DNA, due to its stability under various reaction conditions and its selective removal. This compound is a key building block where the 5'-hydroxyl group of 2'-deoxyadenosine is protected by a TBDMS group, making it a valuable precursor for the synthesis of phosphoramidites used in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

This compound is a modified nucleoside composed of a 2'-deoxyadenosine core with a tert-butyldimethylsilyl ether linkage at the 5' position of the deoxyribose sugar.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound and its common N-benzoyl derivative are summarized below.

| Property | This compound | N-Benzoyl-5'-O-TBDMS-dA | Reference |

| CAS Number | 51549-30-5 | 51549-39-4 | [1] |

| Molecular Formula | C₁₆H₂₇N₅O₃Si | C₂₃H₃₁N₅O₄Si | [1] |

| Molecular Weight | 365.50 g/mol | 469.61 g/mol | [1] |

| Appearance | Solid | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), Corn Oil (≥ 2.5 mg/mL) | Soluble in DMSO | [1][2] |

| Storage Conditions | -80°C for 6 months, -20°C for 1 month (protect from light) | -80°C for 6 months, -20°C for 1 month (protect from light) | [1][2] |

Experimental Protocols

The following sections provide representative methodologies for the synthesis of this compound and its subsequent conversion to a phosphoramidite, a key intermediate for oligonucleotide synthesis.

Synthesis of 5'-O-(tert-butyldimethylsilyl)-2'-deoxyadenosine

This protocol describes the selective silylation of the 5'-hydroxyl group of 2'-deoxyadenosine.

Materials:

-

2'-Deoxyadenosine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2'-deoxyadenosine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add imidazole (approximately 2.5 equivalents) to the solution and stir until dissolved.

-

Add TBDMS-Cl (approximately 1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Conversion to this compound-3'-O-phosphoramidite

This protocol outlines the conversion of the protected nucleoside into its phosphoramidite derivative. For enhanced solubility and to prevent side reactions during oligonucleotide synthesis, the exocyclic amine of adenine is typically protected with a benzoyl (Bz) group prior to this step.

Materials:

-

N⁶-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N⁶-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Add DIPEA (approximately 3 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (approximately 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude phosphoramidite is typically used in the next step without further purification, but can be purified by precipitation or flash chromatography if necessary.

Application in Solid-Phase Oligonucleotide Synthesis

This compound, typically as its N-benzoyl protected phosphoramidite derivative, is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The general workflow is depicted below.

References

An In-Depth Technical Guide to 5'-O-TBDMS-dA: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 5'-O-tert-Butyldimethylsilyl-2'-deoxyadenosine (5'-O-TBDMS-dA), a critical protected nucleoside in the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications.

Core Chemical Properties

This compound is a derivative of the naturally occurring nucleoside 2'-deoxyadenosine, where the primary 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy is fundamental in oligonucleotide synthesis, preventing unwanted side reactions during the phosphoramidite coupling steps.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇N₅O₃Si | [1] |

| Molecular Weight | 365.50 g/mol | [1] |

| CAS Number | 51549-30-5 | |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available for this compound. For comparison, the related compound 5'-O-TBDMS-dT has a melting point of 198°C. The parent compound, 2'-deoxyadenosine, has a melting point of approximately 189°C. | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL (273.60 mM). Ultrasonic treatment may be needed to achieve dissolution. It is important to use newly opened, hygroscopic DMSO as water content can significantly impact solubility. | [1] |

| pKa (estimated) | The pKa of the parent nucleoside, 2'-deoxyadenosine, is approximately 3.8 for the protonated adenine base. The silylation at the 5'-position is not expected to significantly alter the pKa of the nucleobase. |

Stability Profile of the TBDMS Protecting Group

The stability of the TBDMS ether linkage is a critical factor in the utility of this compound. The TBDMS group is known for its robustness under a variety of conditions, yet it can be selectively removed when desired.

pH Stability:

The TBDMS group is generally stable to basic and neutral conditions but is labile under acidic conditions. The rate of hydrolysis is dependent on the pH and temperature.

| Condition | Stability of TBDMS Ether |

| Aqueous Base (e.g., pH 9-12, RT) | Stable |

| Aqueous Acid (e.g., pH 4, RT) | Slow hydrolysis |

| Stronger Acid (e.g., pH 1, RT) | Moderate hydrolysis |

| Stronger Acid with Heat (e.g., pH < 1, 100°C) | Rapid hydrolysis |

This data is for TBDMS ethers in general and provides a qualitative understanding of the stability of this compound.

Thermal Stability:

Reagent Compatibility:

The TBDMS group is stable to a wide range of reagents used in organic synthesis, including many oxidizing and reducing agents. However, its primary lability is towards fluoride ions, which allows for its selective removal.

Experimental Protocols

Protocol 1: Deprotection of the 5'-TBDMS Group

This protocol describes the standard method for the removal of the TBDMS protecting group from a nucleoside or oligonucleotide.

Materials:

-

This compound (or TBDMS-protected oligonucleotide)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve the this compound compound in anhydrous THF.

-

Add 1.1 to 1.5 equivalents of the 1 M TBAF solution in THF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the deprotected 2'-deoxyadenosine.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a framework for assessing the stability of this compound under various pH and temperature conditions.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, and 9)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid or other suitable mobile phase modifier

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Incubate these solutions at various temperatures (e.g., room temperature, 37°C, 50°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or rapidly cooling the sample.

-

HPLC Analysis: Inject the aliquots onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with a suitable modifier (e.g., 0.1% formic acid). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a wavelength appropriate for adenosine (e.g., 260 nm).

-

-

Data Analysis: Monitor the disappearance of the this compound peak and the appearance of the 2'-deoxyadenosine peak over time. Calculate the percentage of degradation at each time point to determine the stability under each condition.

Signaling Pathways and Experimental Workflows

Oligonucleotide Synthesis Workflow using this compound Phosphoramidite

The primary application of this compound is in the chemical synthesis of DNA oligonucleotides. The TBDMS group on the 5'-hydroxyl allows for the selective deprotection of the 3'-phosphoramidite for coupling to the growing oligonucleotide chain, which is typically attached to a solid support. The following diagram illustrates the key steps in a single coupling cycle.

Deprotection Logical Relationship

The selective removal of protecting groups is a cornerstone of oligonucleotide synthesis. The TBDMS group's stability to base allows for the removal of other protecting groups (e.g., on the nucleobase or phosphate) while it remains intact. It is then typically removed in a final step using a fluoride source.

Conclusion

This compound is a vital component in the synthesis of custom DNA oligonucleotides. Its robust chemical properties, particularly the stability of the TBDMS protecting group under a range of conditions, coupled with its selective removal, make it an invaluable tool for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics. Understanding its chemical behavior and stability is paramount for the successful synthesis and application of high-quality oligonucleotides.

References

Synthesis and purification of 5'-O-TBDMS-dA nucleoside.

An In-depth Technical Guide to the Synthesis and Purification of 5'-O-TBDMS-dA Nucleoside

Introduction

The selective protection of hydroxyl groups is a cornerstone of nucleoside chemistry, particularly in the synthesis of oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is a versatile protecting group for hydroxyl functions due to its stability under various conditions and its selective removal.[1][2][3] Specifically, 5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine (this compound) is a critical intermediate, enabling further chemical modifications at the 3'-hydroxyl position, such as phosphitylation for automated DNA synthesis.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to ensure clarity and reproducibility.

Synthesis of 5'-O-TBDMS-2'-deoxyadenosine

The synthesis of this compound involves the selective silylation of the primary 5'-hydroxyl group of 2'-deoxyadenosine. The steric bulk of the tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent favors reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.[1][2]

Reaction Scheme & Principle

The reaction proceeds by nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, typically catalyzed by a base like imidazole or pyridine. Pyridine often serves as both the base and the solvent.

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common laboratory practices for silylating nucleosides.

-

Preparation : Dry 2'-deoxyadenosine under high vacuum overnight before use. Ensure all glassware is oven-dried to be moisture-free. All solvents and reagents should be anhydrous.

-

Dissolution : Dissolve 2'-deoxyadenosine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition : Add imidazole (approx. 2.5 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice bath.

-

Silylation : Add tert-butyldimethylsilyl chloride (TBDMS-Cl, approx. 1.1-1.2 eq) portion-wise to the stirred solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v). The product, this compound, will have a higher Rf value than the starting 2'-deoxyadenosine. The 3'-isomer, if formed, generally moves more rapidly on TLC than the desired 5'-isomer.[1]

-

Quenching : Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow addition of methanol.

-

Work-up : Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual pyridine. Dissolve the resulting oil in a suitable organic solvent like dichloromethane or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product as a white foam or oil.

Data Summary: Synthesis Parameters

| Parameter | Value / Condition | Purpose | Reference |

| Starting Material | 2'-deoxyadenosine | Substrate | [1][2] |

| Reagent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Silylating agent | [1][2] |

| Base / Catalyst | Imidazole | Activates TBDMS-Cl | [4] |

| Solvent | Anhydrous Pyridine or DMF | Reaction medium | [1][5] |

| Reagent Ratio | dA : TBDMS-Cl : Imidazole ≈ 1 : 1.1 : 2.5 | Ensures complete reaction | [4] |

| Temperature | 0 °C to Room Temperature | Controls reaction rate | [4] |

| Reaction Time | 12 - 24 hours | Time to completion | [4] |

| Typical Yield | Good to high | Varies based on conditions | [1][2] |

Purification of 5'-O-TBDMS-2'-deoxyadenosine

Purification is crucial to isolate the desired 5'-O-silylated isomer from the unreacted starting material, the 3'-O-silylated isomer, and the 3',5'-di-silylated byproduct. Silica gel column chromatography is the most effective method.[6][7][8]

Caption: Workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

-

Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.[7]

-

Sample Loading : Dissolve the crude product in a minimal amount of the elution solvent or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution : Begin eluting the column with a solvent system of low polarity, gradually increasing the polarity. A common gradient is methanol (0% to 5%) in dichloromethane.

-

Fraction Collection : Collect fractions of a consistent volume (e.g., 10-20 mL) as the solvent elutes from the column.

-

Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product. The this compound isomer is typically less polar than 2'-deoxyadenosine but more polar than the di-silylated byproduct.

-

Isolation : Combine the fractions containing the pure this compound product and remove the solvent under reduced pressure to yield the final product, usually as a white, stable foam.

Data Summary: Purification Parameters

| Parameter | Description | Typical Value / System | Reference |

| Technique | Flash Column Chromatography | Standard for organic compounds | [6][8] |

| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent | [6] |

| Mobile Phase | Dichloromethane/Methanol Gradient | Eluent system | [9] |

| Gradient | 0% → 5% Methanol in Dichloromethane | For effective separation | [9] |

| Monitoring | Thin-Layer Chromatography (TLC) | To check fraction purity | [6] |

| Visualization | UV light (254 nm) | Adenosine is UV-active | - |

Alternative: Recrystallization

For some silylated nucleosides, recrystallization can be an effective purification method if a suitable solvent system is found. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.[10] However, column chromatography is generally more reliable for separating isomers.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure, showing characteristic shifts for the TBDMS group protons (around 0.1 ppm for Si-(CH₃)₂ and 0.9 ppm for Si-C(CH₃)₃) and shifts in the sugar protons confirming silylation at the 5' position.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the compound (C₁₆H₂₇N₅O₃Si, MW: 365.50).[11]

Conclusion

The synthesis and purification of this compound is a well-established procedure that relies on the selective silylation of the primary 5'-hydroxyl group of 2'-deoxyadenosine. Careful control of reaction conditions and meticulous purification by column chromatography are essential to obtain the high-purity material required for subsequent applications in oligonucleotide synthesis and drug development. The protocols and data presented in this guide offer a robust framework for achieving this synthesis successfully and reproducibly.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: 5'-O-TBDMS-2'-deoxyadenosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and a procedural overview for the application of 5'-O-tert-Butyldimethylsilyl-2'-deoxyadenosine (5'-O-TBDMS-dA), a key protected nucleoside analog used in the chemical synthesis of DNA.

Core Compound Data

The molecular formula and weight of this compound are essential for stoichiometric calculations in reaction protocols. This data is summarized below.

| Property | Value |

| Molecular Formula | C16H27N5O3Si |

| Molecular Weight | 365.50 g/mol [1][2] |

Role in Oligonucleotide Synthesis

This compound is a modified version of deoxyadenosine, a fundamental building block of DNA. The tert-Butyldimethylsilyl (TBDMS) group is a protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar. This protection is a critical step in the phosphoramidite method of solid-phase oligonucleotide synthesis. It prevents unwanted side reactions at the 5'-hydroxyl group, directing the sequential addition of nucleotide monomers in the desired 3' to 5' direction.

Experimental Workflow: Solid-Phase DNA Synthesis

The following diagram illustrates the cyclical process of solid-phase DNA synthesis utilizing protected nucleosides like this compound. Each cycle extends the growing DNA chain by one nucleotide.

References

In-Depth Technical Guide to the Solubility of 5'-O-TBDMS-dA

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine (5'-O-TBDMS-dA) is a protected nucleoside derivative crucial in the fields of medicinal chemistry and oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group is a bulky silyl ether protecting group used to selectively mask the 5'-hydroxyl group of the deoxyadenosine nucleoside. This protection strategy is vital for preventing unwanted side reactions during the synthesis of DNA fragments and other modified nucleosides. The solubility of this compound is a critical parameter for its handling, purification, and use in various synthetic protocols. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a workflow for this process.

Physicochemical Properties and Expected Solubility Profile

The chemical structure of this compound incorporates both a polar nucleoside core (deoxyadenosine) and a nonpolar, sterically bulky TBDMS group. This dual nature dictates its solubility profile. The large hydrophobic silyl group significantly reduces the molecule's polarity compared to its parent nucleoside, 2'-deoxyadenosine. Consequently, this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its common use in organic synthesis. Solvents such as dimethylformamide (DMF), pyridine, and tetrahydrofuran (THF) are frequently employed in reactions involving TBDMS-protected nucleosides, suggesting good solubility in these media.[1][2] The stability of the TBDMS group is pH-dependent; it is generally stable under basic and neutral conditions but can be cleaved under acidic conditions or by fluoride ions.[1]

Qualitative Solubility Data

Based on its chemical properties and common applications in synthesis, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | These solvents are capable of solvating both the polar nucleoside portion and the nonpolar TBDMS group. DMF is a common solvent for silylation reactions.[1] |

| Ethers | THF, Dioxane | Soluble | THF is a common solvent for reactions involving silyl ethers, such as deprotection with TBAF.[1] |

| Chlorinated | Dichloromethane (DCM) | Soluble | The nonpolar nature of DCM makes it a suitable solvent for compounds with significant nonpolar character like the TBDMS group. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | While the nucleoside core is soluble in alcohols, the bulky, nonpolar TBDMS group may limit overall solubility. Methanol can be used in the deprotection of TBDMS ethers with certain reagents.[1] |

| Nonpolar | Hexanes, Toluene | Sparingly to Insoluble | The polarity of the deoxyadenosine core will likely limit solubility in highly nonpolar solvents. |

| Aqueous | Water, Aqueous Buffers | Insoluble | The large, hydrophobic TBDMS group significantly reduces water solubility. The parent nucleoside, 2'-deoxyadenosine, is itself only sparingly soluble in water.[3] TBDMS ethers are generally stable to aqueous bases.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of this compound in a given solvent. This method is widely applicable for crystalline solids.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (analytical grade)

-

Thermostatic water bath or heating block with magnetic stirring

-

Calibrated analytical balance

-

Vials with screw caps

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

-

Equilibration:

-

Add an excess amount of crystalline this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Stir the slurry at a constant rate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the solid to settle for at least 3 hours at the same temperature.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be generated using the standard solutions.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution factor

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The solubility of this compound is a critical factor for its successful application in organic synthesis. While quantitative data remains sparse in the literature, a strong understanding of its physicochemical properties allows for the rational selection of appropriate solvents. It is highly soluble in polar aprotic solvents like DMF and chlorinated solvents, with limited to no solubility in aqueous media. For precise solubility determination in a specific solvent system, the outlined experimental protocol provides a reliable and robust method. This guide serves as a valuable resource for researchers working with silylated nucleosides and in the broader field of drug development.

References

5'-O-TBDMS-dA storage and handling conditions.

An In-Depth Technical Guide to the Storage and Handling of 5'-O-TBDMS-dA

For researchers, scientists, and professionals in drug development, the proper storage and handling of critical reagents like 5'-O-tert-Butyldimethylsilyl-2'-deoxyadenosine (this compound) are paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the recommended conditions and procedures for this modified nucleoside.

Introduction

This compound is a protected deoxynucleoside commonly used in the chemical synthesis of oligonucleotides. The tert-Butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl position offers stability under certain conditions while allowing for selective deprotection. Understanding its stability and handling requirements is crucial for its effective use in research and development.

Storage Conditions

The stability of this compound is dependent on its physical state (solid or in solution) and the storage environment. The following tables summarize the recommended storage conditions based on information from various suppliers.

Solid Form

Proper storage of the lyophilized powder or crystalline solid is essential for long-term stability.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 4°C for long-term storage. Room temperature is acceptable for short-term shipping. | [1][2] |

| Atmosphere | Sealed storage, away from moisture. Inert atmosphere (e.g., Argon, Nitrogen) is recommended. | [1][2] |

| Light Exposure | Protect from light. | [1][2] |

In Solution

Once dissolved in a solvent, this compound is more susceptible to degradation. Adherence to recommended storage protocols is critical.

| Parameter | Recommended Condition | Source(s) |

| Temperature | -80°C for long-term storage (up to 6 months). -20°C for short-term storage (up to 1 month). | [1][3][4][5][6] |

| Light Exposure | Protect from light. | [3][4][5][6] |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. | [1] |

| Solvent Choice | Use anhydrous, high-purity solvents. Common solvents include Dimethyl Sulfoxide (DMSO). | [1][3] |

Handling Procedures

Safe and effective handling of this compound requires attention to both personal safety and the integrity of the compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn when handling this compound in solid or solution form.

| Equipment | Specification |

| Gloves | Nitrile or other chemically resistant gloves. |

| Eye Protection | Safety glasses or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid and preparing solutions. |

Preparation of Solutions

Careful technique is necessary when preparing solutions of this compound to ensure complete dissolution and stability.

-

Weighing: Weigh the solid compound in a controlled environment, preferably in a fume hood, to avoid inhalation of any fine particulates.

-

Solvent Addition: Use anhydrous solvents to prevent hydrolysis of the silyl ether.

-

Dissolution: this compound may require sonication or gentle heating to fully dissolve.[3][4][5]

-

Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3][4][5]

Experimental Protocols

While specific experimental protocols will vary, the following provides a general workflow for preparing a stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 367.5 g/mol ).

-

Under a fume hood, weigh the calculated amount of this compound into a sterile vial.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex the solution until the solid is fully dissolved. If necessary, sonicate the vial in a water bath for short intervals.

-

Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

-

Safety Information

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

First Aid: In case of contact, follow standard laboratory first aid procedures and seek medical advice.[7]

Visualization of Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

Caption: Workflow for this compound Storage and Handling.

This guide consolidates best practices for the storage and handling of this compound. Adherence to these guidelines will help ensure the quality and reliability of this critical reagent in your research and development activities. Always refer to the specific product information sheet provided by the supplier for the most accurate and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

The Gatekeeper of Nucleoside Chemistry: A Technical Guide to TBDMS Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry and drug development, the precise manipulation of reactive functional groups is paramount. The tert-butyldimethylsilyl (TBDMS) group has emerged as a cornerstone protecting group for the hydroxyl moieties of nucleosides, offering a robust yet selectively removable shield. This technical guide provides an in-depth exploration of the role of TBDMS in nucleoside chemistry, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this critical field.

Introduction: The Versatility of the TBDMS Protecting Group

The tert-butyldimethylsilyl chloride (TBDMS-Cl) is a versatile reagent that selectively reacts with hydroxyl groups in nucleosides. Its steric bulk preferentially directs the reaction towards the less hindered 5'-hydroxyl group of deoxynucleosides, a crucial feature for the synthesis of oligonucleotides and nucleoside analogs.[1][2] The TBDMS group is celebrated for its stability under a variety of conditions, including phosphorylation, yet it can be readily cleaved under specific acidic or fluoride-mediated conditions.[1][2] This orthogonality makes it an invaluable tool in multi-step synthetic strategies.

Selectivity and Efficiency of TBDMS Protection

The protection of nucleoside hydroxyl groups with TBDMS-Cl is a highly efficient process, often proceeding to completion within minutes to a few hours at room temperature.[3] The solvent system plays a significant role in the reaction's speed and selectivity. While N,N-dimethylformamide (DMF) with imidazole provides a rapid reaction, pyridine can offer greater selectivity for the 2'-hydroxyl over the 3'-hydroxyl in ribonucleosides.

Quantitative Data on TBDMS Protection of Deoxynucleosides

The following table summarizes the yields for the silylation of various deoxynucleosides, highlighting the preferential formation of the 5'-O-TBDMS product.

| Nucleoside | Product(s) | Yield (%) |

| Thymidine (dT) | 5'-O-TBDMS-dT | 65 |

| 3',5'-di-O-TBDMS-dT | 25 | |

| Deoxyadenosine (dA) | 5'-O-TBDMS-dA | 60 |

| 3',5'-di-O-TBDMS-dA | 20 | |

| Deoxycytidine (dC) | 5'-O-TBDMS-dC | 55 |

| 3',5'-di-O-TBDMS-dC | 22 | |

| Deoxyguanosine (dG) | 5'-O-TBDMS-dG | 50 |

| 3',5'-di-O-TBDMS-dG | 18 |

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols: Protection and Deprotection

Detailed and reproducible experimental protocols are essential for success in nucleoside chemistry. The following sections provide step-by-step methodologies for the protection and deprotection of nucleosides using TBDMS.

Protocol 1: Selective 5'-O-TBDMS Protection of Thymidine

This protocol details the preferential silylation of the 5'-hydroxyl group of thymidine.

Materials:

-

Thymidine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve imidazole (2.0 equivalents) and TBDMS-Cl (1.2 equivalents) in anhydrous DMF.

-

Stir the solution for 15 minutes at room temperature to preform the active silylating agent.

-

Add thymidine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

-

Upon completion, add water to the reaction mixture to quench the reaction, which will result in the formation of a white precipitate.[4]

-

Extract the organic materials with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the 5'-O-TBDMS-thymidine.

Protocol 2: Deprotection of TBDMS Ethers using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the cleavage of the TBDMS group from a protected nucleoside or oligonucleotide.

Materials:

-

TBDMS-protected nucleoside/oligonucleotide

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

50 mM Triethylammonium bicarbonate (TEAB) buffer

-

Ethanol/acetonitrile/water solution

Procedure:

-

Dissolve the dried TBDMS-protected RNA in 1.0 M TBAF in THF.[5]

-

Allow the reaction to proceed at room temperature for up to 24 hours.[5]

-

Quench the desilylation reaction by adding 50 mM TEAB buffer.[5]

-

For oligonucleotides, wash the solid support with an ethanol/acetonitrile/water solution to increase the recovery yield.[5]

-

The deprotected nucleoside/oligonucleotide can then be purified by standard methods such as HPLC or precipitation.

Protocol 3: Enhanced Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)

This protocol offers a more efficient alternative to TBAF for TBDMS deprotection, particularly for longer RNA molecules.[6]

Materials:

-

TBDMS-protected oligonucleotide

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Triethylamine (TEA)

-

3 M Sodium acetate

-

n-Butanol

Procedure:

-

Prepare the deprotection solution by mixing NMP, TEA, and TEA·3HF.

-

Add the deprotection solution to the dried, TBDMS-protected RNA.

-

Heat the mixture at 65°C for 30 to 90 minutes.[5]

-

Precipitate the deprotected oligonucleotide by adding 3 M aqueous sodium acetate followed by n-butanol.[5]

-

Cool the mixture to -20°C for at least 2 hours.

-

Centrifuge the mixture to pellet the deprotected oligonucleotide.

-

Wash the pellet with 70% ethanol and dry.

Comparative Analysis of Deprotection Reagents

The choice of deprotection reagent is critical and depends on the substrate and desired reaction conditions.

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| TBAF | 1 M in THF, room temp. | 8-24 hours[7] | Well-established method. | Sensitive to moisture, long reaction times, may be incomplete for long RNAs. |

| TEA·3HF | Neat or in NMP/TEA, 65°C | 0.5-1.5 hours[7] | Faster, less sensitive to moisture, more efficient for long RNAs.[6][8] | Requires heating. |

| Aqueous NH₄F | Aqueous solution | Mild conditions | Safe, mild, and cost-effective alternative.[9] | May require optimization for specific substrates. |

Visualizing the Workflow: Signaling Pathways and Experimental Processes

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows involving TBDMS protection in nucleoside chemistry.

Conclusion: A Critical Tool for Innovation

The tert-butyldimethylsilyl protecting group is an indispensable tool in the arsenal of the modern medicinal chemist and drug development professional. Its unique combination of stability, selective reactivity, and controlled removal allows for the precise synthesis of complex nucleoside-based therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage the full potential of TBDMS chemistry in their pursuit of novel and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]

- 9. A safe and practical procedure for global deprotection of oligoribonucleotides. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Incorporating 5'-O-TBDMS-dA into DNA Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific incorporation of 5'-O-tert-Butyldimethylsilyl-deoxyadenosine (5'-O-TBDMS-dA) into synthetic DNA oligonucleotides. The use of a 5'-O-TBDMS protecting group offers an alternative to the standard 5'-O-DMT group, particularly in applications where differential deprotection strategies are required. This protocol covers the preparation of the necessary phosphoramidite building block, the automated solid-phase synthesis cycle, and the final deprotection and purification of the modified oligonucleotide.

The tert-Butyldimethylsilyl (TBDMS) group is a robust silicon-based protecting group commonly used in nucleoside chemistry. Its stability to the acidic conditions used for detritylation of dimethoxytrityl (DMT) ethers allows for orthogonal protection strategies. The incorporation of nucleosides modified at the 5'-position is a valuable tool in the development of therapeutic oligonucleotides and diagnostic probes.

Key Experimental Protocols

Synthesis of N⁶-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The successful incorporation of this compound into a growing DNA chain requires its conversion into a phosphoramidite derivative. This process involves the protection of the exocyclic amine of deoxyadenosine, selective protection of the 5'-hydroxyl group with TBDMS, and subsequent phosphitylation of the 3'-hydroxyl group.

Materials:

-

N⁶-Benzoyl-2'-deoxyadenosine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

Procedure:

-

5'-O-TBDMS Protection:

-

Dissolve N⁶-Benzoyl-2'-deoxyadenosine in anhydrous pyridine.

-

Add imidazole followed by the dropwise addition of TBDMS-Cl at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Purify the resulting N⁶-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine by silica gel column chromatography.

-

-

3'-O-Phosphitylation:

-

Dry the purified N⁶-Benzoyl-5'-O-TBDMS-2'-deoxyadenosine by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried product in anhydrous dichloromethane under an argon atmosphere.

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final phosphoramidite product by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel.

-

Automated Solid-Phase DNA Synthesis

The incorporation of the this compound phosphoramidite into a DNA sequence is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard DNA phosphoramidites (dA, dC, dG, T) with 5'-O-DMT protection.

-

This compound phosphoramidite solution in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole in acetonitrile).

-

Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF).

-

Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane).

-

Anhydrous acetonitrile.

Procedure (Single Synthesis Cycle for this compound incorporation):

-

Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-O-DMT group from the terminal nucleotide, yielding a free 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.[1]

-

Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing DNA chain to form a phosphite triester linkage.[2][] A longer coupling time (e.g., 3-5 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[1]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. This step minimizes the formation of deletion mutants (n-1 sequences).[2][4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing the cycle.[2]

This cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized. For the final cycle, the terminal 5'-protecting group (in this case, TBDMS) is typically left on for purification purposes.

Deprotection and Purification of the Modified Oligonucleotide

A two-step deprotection procedure is required to remove the protecting groups from the nucleobases, the phosphate backbone, and the 5'-terminus.

Step 1: Base and Phosphate Deprotection

-

Materials:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

-

Procedure:

-

The solid support with the synthesized oligonucleotide is transferred to a sealed vial.

-

Add concentrated ammonium hydroxide or AMA solution to the vial.

-

Heat the vial at 55-65°C for the time required to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the base protecting groups (e.g., benzoyl). This typically takes 2-8 hours depending on the specific protecting groups used.[5][6]

-

Cool the vial and transfer the solution to a new tube. Evaporate the ammonia/AMA solution to dryness.

-

Step 2: 5'-TBDMS Deprotection

-

Materials:

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., TEAA buffer)

-

-

Procedure:

Purification: The fully deprotected oligonucleotide can be purified by various methods, including reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE), depending on the purity requirements.[5][8]

Data Presentation

The successful incorporation of this compound can be quantified at various stages of the synthesis and purification process. The following tables provide a template for presenting such data.

Table 1: Coupling Efficiency of this compound Phosphoramidite

| Parameter | Value | Method of Determination |

| Average Stepwise Coupling Efficiency | >98% | Trityl Cation Assay (for DMT-on synthesis) |

| Purity of Crude Oligonucleotide | Variable | RP-HPLC or Capillary Electrophoresis |

Note: Coupling efficiencies for modified phosphoramidites can be slightly lower than for standard phosphoramidites. Optimization of coupling time and activator may be necessary.

Table 2: Yield and Purity of Purified this compound Modified Oligonucleotide

| Parameter | Typical Value | Method of Determination |

| Final Yield (OD₂₆₀) | Sequence Dependent | UV-Vis Spectrophotometry[9][10] |

| Purity (A₂₆₀/A₂₈₀ Ratio) | 1.7 - 2.0 | UV-Vis Spectrophotometry[9][10] |

| Purity by HPLC | >95% | Analytical RP-HPLC or IEX-HPLC |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for incorporating this compound into a DNA sequence.

Caption: Workflow for this compound incorporation into DNA.

Logical Relationship of Synthesis Cycle

The following diagram details the cyclical nature of the solid-phase synthesis process.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

References

- 1. glenresearch.com [glenresearch.com]

- 2. biotage.com [biotage.com]

- 4. atdbio.com [atdbio.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. alfachemic.com [alfachemic.com]

- 9. How do I determine the concentration, yield and purity of a DNA sample? [promega.sg]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 5'-O-TBDMS-dA Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The phosphoramidite method, performed on a solid support, is the gold standard for this process. A key challenge in RNA synthesis is the differentiation of the 2'- and 3'-hydroxyl groups of the ribose sugar. This is typically achieved by protecting the 2'-hydroxyl group with a bulky protecting group that is stable throughout the synthesis cycles and can be removed during the final deprotection steps.

The tert-butyldimethylsilyl (TBDMS) group is a widely used and reliable protecting group for the 2'-hydroxyl position in RNA synthesis.[1][2][3] It offers a good balance of stability under the acidic conditions of detritylation and the basic conditions of coupling, and it can be efficiently removed with a fluoride source.[3] Standard RNA synthesis proceeds in the 3' to 5' direction, utilizing 2'-O-TBDMS protected phosphoramidites with a 5'-O-dimethoxytrityl (DMT) group for monitoring coupling efficiency.

This document focuses on a specialized application of TBDMS chemistry: the use of 5'-O-TBDMS-deoxyadenosine (dA) phosphoramidite . While less common than its 2'-O-TBDMS counterpart, this reagent is a valuable tool for non-standard oligonucleotide synthesis strategies, such as reverse (5' to 3') synthesis.[4][5] Reverse synthesis is particularly useful for preparing oligonucleotides with 3'-modifications or for synthesizing support-bound oligonucleotides that can be extended by polymerases.[5][6]

These application notes provide an overview of the chemistry, detailed protocols for the synthesis and use of 5'-O-TBDMS-dA phosphoramidite, and relevant quantitative data to guide researchers in its successful application.

Data Presentation

Table 1: Coupling Efficiency of TBDMS-Protected Phosphoramidites with Various Activators

| Activator | Concentration (M) | Coupling Time (min) | Typical Coupling Efficiency (%) | Reference(s) |

| 1H-Tetrazole | 0.45 | >10 | >98 | [7][] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 6 | >99 | [7][9] |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 | 3-5 | >99 | [4][9] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.1 | 10 | >99 |

Table 2: Deprotection Conditions for TBDMS-Protected Oligonucleotides

| Reagent | Conditions | Purpose | Reference(s) |

| Base Deprotection (Cleavage from support & removal of base/phosphate protecting groups) | |||

| Ammonium Hydroxide/Ethanol (3:1) | 55°C, 17 hours (for standard protecting groups) | Cleavage from support, removal of base and phosphate protecting groups. | [3] |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10 minutes (for UltraFast protecting groups) | Rapid cleavage and deprotection. | [9][10] |

| Ethanolic Methylamine/Aqueous Methylamine (EMAM) | Room temperature, overnight or 35°C, 6 hours | Mild cleavage and deprotection, suitable for longer oligos. | [6][9] |

| Silyl Group Deprotection (Removal of TBDMS) | |||

| Tetrabutylammonium Fluoride (TBAF) | 1M in THF, room temperature, 8-24 hours | Removal of 2'-O-TBDMS groups. | [][11] |

| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in DMSO/TEA, 65°C, 2.5 hours | Efficient removal of TBDMS groups, compatible with DMT-on purification. | [2][9] |

| Ammonium Fluoride (NH₄F) | Aqueous solution | Mild and safe alternative for TBDMS removal. | [1][12] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-TBDMS-N⁶-benzoyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the synthesis of the 5'-O-TBDMS protected deoxyadenosine phosphoramidite, a necessary precursor for its use in oligonucleotide synthesis.

Materials:

-

N⁶-benzoyl-2'-deoxyadenosine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

5'-O-TBDMS Protection: a. Dissolve N⁶-benzoyl-2'-deoxyadenosine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF. b. Add TBDMS-Cl (1.2 equivalents) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol. e. Evaporate the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography to isolate 5'-O-TBDMS-N⁶-benzoyl-2'-deoxyadenosine.

-

3'-Phosphitylation: a. Dissolve the 5'-O-TBDMS protected nucleoside (1 equivalent) in anhydrous DCM under an argon atmosphere. b. Add DIPEA (3 equivalents). c. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at 0°C. d. Stir the reaction at room temperature for 2-4 hours. e. Monitor the reaction by ³¹P NMR. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. g. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. h. Purify the resulting phosphoramidite by precipitation from a DCM solution into cold n-hexane to yield the final product as a white foam.

Protocol 2: Solid-Phase RNA Synthesis in the 5' to 3' Direction

This protocol describes the use of this compound phosphoramidite in a reverse (5' to 3') solid-phase synthesis cycle. This requires a solid support with a 5'-linked nucleoside and 3'-O-DMT protected phosphoramidites for the other bases.

Materials:

-

Controlled Pore Glass (CPG) or polystyrene solid support with the initial nucleoside attached via its 5'-hydroxyl group.

-

5'-O-TBDMS-N⁶-benzoyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (0.1 M in anhydrous acetonitrile).

-

Standard 2'-O-TBDMS, 3'-O-DMT RNA phosphoramidites for A, C, G, U (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M BMT in anhydrous acetonitrile).

-

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/water/pyridine).

-

Deblocking solution (3% trichloroacetic acid in DCM).

Automated Synthesizer Cycle (5' to 3' Direction):

-

Deblocking: The 3'-DMT group of the support-bound nucleoside is removed with the deblocking solution. The released trityl cation is quantified to determine coupling efficiency.

-

Coupling: The this compound phosphoramidite (or a 3'-DMT protected RNA phosphoramidite) is activated by the activator and coupled to the free 3'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 3'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution.

-

Repeat: The cycle is repeated until the desired RNA sequence is synthesized.

Protocol 3: Deprotection and Purification of the Synthesized Oligonucleotide

This protocol outlines the steps to cleave the oligonucleotide from the solid support and remove all protecting groups.

Materials:

-

AMA (Ammonium hydroxide/40% aqueous methylamine, 1:1 v/v).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

Glen-Pak™ RNA Quenching Buffer.

-

Glen-Pak™ RNA Cartridge or HPLC system for purification.

Procedure:

-

Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support to a sealable vial. b. Add 1.5 mL of AMA solution. c. Heat the vial at 65°C for 10 minutes. d. Cool the vial, and transfer the supernatant containing the oligonucleotide to a new tube. e. Evaporate the solution to dryness.

-

5'-TBDMS Group Removal: a. Dissolve the dried oligonucleotide in 115 µL of DMSO. Gentle heating (65°C for 5 min) may be required. b. Add 60 µL of TEA and mix. c. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.

-

Purification (DMT-off): a. After TBDMS removal, the crude oligonucleotide can be purified by anion-exchange HPLC or desalted using ethanol precipitation.

Mandatory Visualizations

Caption: Synthesis of this compound Phosphoramidite.

Caption: 5' to 3' RNA Synthesis Workflow.

Caption: Deprotection and Purification Workflow.

References

- 1. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Hydroxyl-functionalized DNA: an efficient orthogonal protecting strategy and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of 5'-O-TBDMS Group in Synthetic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 5'-hydroxyl function in the solid-phase synthesis of oligonucleotides, particularly for RNA synthesis where the 2'-hydroxyl also requires protection.[1][2] Its stability under the conditions of oligonucleotide synthesis and its selective removal under specific conditions make it a valuable tool. However, the efficient and clean removal of the 5'-O-TBDMS group is a critical step to yield the final, functional oligonucleotide. Incomplete deprotection can lead to purification challenges and lower yields of the desired product.

This document provides detailed application notes and protocols for the deprotection of the 5'-O-TBDMS group from synthetic oligonucleotides. It covers various commonly used reagents and methods, offering a comparative analysis to aid researchers in selecting the most suitable protocol for their specific application.

Comparative Analysis of Deprotection Reagents

The choice of deprotection reagent is critical and depends on factors such as the scale of the synthesis, the nature of the oligonucleotide (e.g., RNA, DNA, modified), and the desired purity of the final product. The following table summarizes the key characteristics of common reagents used for 5'-O-TBDMS deprotection.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF, Room Temperature, 4-24 hours[1][3][4][5][6] | Effective and widely used.[1] | Sensitive to water, which can lead to incomplete deprotection.[3][4] Long reaction times.[7] Generates salts that can be difficult to remove.[3][7] |

| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in a solvent like NMP or DMSO, 65°C, 30-90 minutes[1][2] | Faster reaction times compared to TBAF.[2] Less sensitive to moisture.[2] Allows for direct precipitation of the oligonucleotide.[1] | Highly toxic.[7] Can cause degradation of some oligonucleotides.[3][7] |

| Ammonium Fluoride (NH₄F) | Aqueous solution or in a buffer, mild conditions[8] | Mild conditions, suitable for "RNA only" substrates.[8] | May require specific buffer conditions for optimal performance. |

| Potassium Fluoride (KF) | In the presence of a co-solvent like DMSO, 55°C, 5-240 minutes[7] | Safer alternative to TEA·3HF.[7] Applicable to "mixed RNA/non-RNA" substrates.[8] | May require pH adjustment and the use of a co-solvent.[7] |

| Hydrogen Fluoride-Pyridine (HF-Pyridine) | In pyridine, Ambient Temperature, 1-2 hours[9] | Can be used for selective deprotection in some cases. | Can lead to a mixture of products if not carefully controlled.[9] Highly corrosive and toxic. |

Experimental Protocols

Herein are detailed protocols for the deprotection of the 5'-O-TBDMS group using the most common reagents.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a widely established method for TBDMS group removal.[1]

Materials:

-

Crude 5'-O-TBDMS protected oligonucleotide (dried)

-

1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

-

50 mM Triethylammonium bicarbonate (TEAB) or an appropriate quenching buffer

-

RNase-free water

Procedure:

-

Ensure the crude oligonucleotide is completely dry by evaporation on a Speedvac or lyophilization.

-

To the dried oligonucleotide, add 1 mL of 1.0 M TBAF in THF.

-

Allow the reaction to proceed at room temperature for 12-24 hours.[1] The optimal time may vary depending on the sequence and scale.

-

Quench the reaction by adding 9 mL of 50 mM TEAB.[1]

-

The deprotected oligonucleotide can then be desalted using methods such as ethanol precipitation or size-exclusion chromatography.

Note: The efficiency of TBAF deprotection is highly dependent on the water content of the reagent.[4] Ensure the use of anhydrous TBAF in THF for optimal results.

Protocol 2: Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)

This method offers a faster alternative to TBAF.[1][2]

Materials:

-

Crude 5'-O-TBDMS protected oligonucleotide (dried)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Triethylamine (TEA)

-

3 M Sodium acetate (NaOAc), aqueous

-

n-Butanol

Procedure:

-

Dry the crude oligonucleotide thoroughly.

-

Prepare the deprotection solution: a mixture of TEA·3HF, NMP (or DMSO), and TEA. A common formulation is a 1.5:1:1 ratio by volume (e.g., 150 µL TEA·3HF, 100 µL NMP, 100 µL TEA).

-

Add 0.3 mL of the deprotection solution to the dried oligonucleotide.[1]

-

Heat the mixture at 65°C for 90 minutes.[1]

-

Cool the reaction to room temperature.

-

Precipitate the deprotected oligonucleotide by adding 25 µL of 3 M aqueous sodium acetate, followed by 1 mL of n-butanol.[1]

-

Vortex the mixture and cool at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, decant the supernatant, and wash the pellet with ethanol.

-

Dry the pellet before redissolving in an appropriate buffer.

Protocol 3: Deprotection using Ammonium Fluoride (NH₄F)

This protocol utilizes milder conditions suitable for sensitive oligonucleotides.[8]

Materials:

-

Crude 5'-O-TBDMS protected oligonucleotide (dried)

-

Ammonium fluoride solution (e.g., buffered aqueous solution)

-

Quenching buffer

-

RNase-free water

Procedure:

-

Dissolve the dried oligonucleotide in the ammonium fluoride solution. The concentration and buffer composition may need to be optimized for the specific oligonucleotide.

-

Incubate the reaction under mild conditions (e.g., room temperature or slightly elevated temperature) and monitor the progress by HPLC or LC-MS.

-

Once the deprotection is complete, quench the reaction with an appropriate buffer.

-

Proceed with desalting and purification of the oligonucleotide.

Visualizations

Experimental Workflow for 5'-O-TBDMS Deprotection

The following diagram illustrates the general workflow for the deprotection of a 5'-O-TBDMS protected oligonucleotide.

Caption: General workflow for 5'-O-TBDMS deprotection.

Chemical Mechanism of Fluoride-Mediated TBDMS Deprotection

The deprotection of the TBDMS group is typically achieved through the nucleophilic attack of a fluoride ion on the silicon atom.

Caption: Mechanism of TBDMS deprotection by fluoride.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]

- 8. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Oligonucleotides Containing 5'-O-TBDMS-dA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. Chemical modifications are introduced to enhance properties such as stability, cellular uptake, and target affinity. One such modification involves the use of a tert-butyldimethylsilyl (TBDMS) group to protect the 5'-hydroxyl of a deoxyadenosine (dA) residue during solid-phase synthesis. This 5'-O-TBDMS group, analogous to the more common 5'-O-dimethoxytrityl (DMT) group, imparts increased hydrophobicity to the full-length oligonucleotide product. This property can be exploited for a highly efficient purification strategy using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).

This application note provides a detailed protocol for the purification of oligonucleotides containing a 5'-O-TBDMS-dA moiety. The methodology leverages the hydrophobic nature of the TBDMS group for selective retention on a reversed-phase column, allowing for the separation of the full-length product from shorter, "failure" sequences that lack this group. Subsequent on-column or post-purification deprotection of the TBDMS group yields the final, purified oligonucleotide.

Principle of TBDMS-On Purification

The principle of "TBDMS-on" purification is analogous to the well-established "trityl-on" method.[1] The TBDMS group at the 5'-terminus significantly increases the hydrophobicity of the full-length oligonucleotide compared to the truncated failure sequences, which are typically capped with a hydrophilic group (e.g., acetyl) during synthesis.[1] When the crude mixture is applied to a reversed-phase HPLC column, the TBDMS-containing full-length product is retained more strongly than the hydrophilic failure sequences.[1]

An ion-pairing agent, such as triethylammonium acetate (TEAA), is included in the mobile phase to neutralize the negative charges of the phosphate backbone, facilitating the interaction of the oligonucleotide with the hydrophobic stationary phase.[2] A gradient of an organic solvent, typically acetonitrile, is then used to elute the oligonucleotides, with the more hydrophobic, TBDMS-on product eluting later than the less hydrophobic failure sequences.

Data Presentation